N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
Overview
Description
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and Therapeutic Research
Sulfonamides, including N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride, have been recognized for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This class of compounds has a long history in clinical use, with research continuing into their potential for new therapeutic applications. Notably, sulfonamides have been investigated for their roles as carbonic anhydrase inhibitors (CAIs), which have applications in treating glaucoma, cancer, and other conditions due to their ability to modulate enzyme activity involved in various physiological processes. Furthermore, the sulfonamide group's versatility allows it to be incorporated into drugs targeting a wide range of diseases, highlighting the ongoing interest in developing novel sulfonamide derivatives with improved efficacy and reduced toxicity (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Environmental and Bioremediation Research
The presence of sulfonamides in the environment, particularly from agricultural runoff and pharmaceutical waste, poses challenges due to their potential to promote antimicrobial resistance. Research has focused on understanding the environmental impact of these compounds and developing strategies for their biodegradation. Isolated bacteria with sulfonamide-degrading capabilities offer promising solutions for the bioremediation of contaminated sites. Advances in DNA sequencing and metagenomic analysis are enhancing our understanding of these microbial processes, opening new avenues for the effective management of sulfonamide pollution. This research underscores the importance of developing controllable biodegradation processes for restoring sulfonamide-contaminated environments, thereby mitigating the risk these compounds pose to human health and ecological systems (Deng, Li, & Zhang, 2018).
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10;/h3-5,11H,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKVKSVTFNGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.